Cas no 121449-66-9 ((4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate)

(4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate structure
121449-66-9 structure
Product Name:(4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate
N.o CAS:121449-66-9
MF:C27H40O9
MW:508.6011095047
CID:1212518
PubChem ID:180055
Update Time:2025-04-20

(4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate Propriedades químicas e físicas

Nomes e Identificadores

    • (4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate
    • (4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloc
    • [(1R,4aR,5S,7R,8S,8aR)-4a-(acetyloxymethyl)-5-hydroxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate
    • 8a-[(Acetyloxy)methyl]-8-hydroxy-5-[2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl 2-methylbutanoate
    • DTXSID50923816
    • Butanoic acid, 2-methyl-, 8a-((acetyloxy)methyl)-5-(2-(2,5-dihydro-5-oxo-3-furanyl)-2-hydroxyethyl)octahydro-8-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (1R-(1alpha,4beta(S*),4abeta,5beta(S*),6alpha,8alpha,8aalpha))-
    • Ajugamarin B 3
    • 121449-66-9
    • Inchi: 1S/C27H40O9/c1-6-15(2)24(32)36-20-7-8-26(13-35-26)27(14-34-17(4)28)21(30)9-16(3)25(5,23(20)27)11-19(29)18-10-22(31)33-12-18/h10,15-16,19-21,23,29-30H,6-9,11-14H2,1-5H3/t15-,16+,19-,20+,21-,23+,25-,26?,27+/m0/s1
    • Chave InChI: CLJVKWUXMLHMNP-UUSPLHFDSA-N
    • SMILES: O1CC21CC[C@H]([C@@H]1[C@@](C)(C[C@@H](C3=CC(=O)OC3)O)[C@H](C)C[C@@H]([C@@]21COC(C)=O)O)OC([C@@H](C)CC)=O

Propriedades Computadas

  • Massa Exacta: 508.26723285g/mol
  • Massa monoisotópica: 508.26723285g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 36
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 930
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 132Ų

(4R,4aR,5S,6R,8S,8aR)-8a-[(acetyloxy)methyl]-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2S)-2-methylbutanoate Literatura Relacionada

Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd